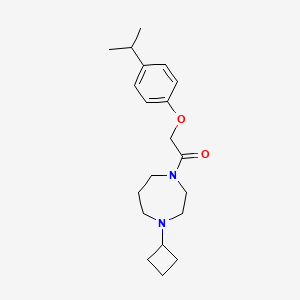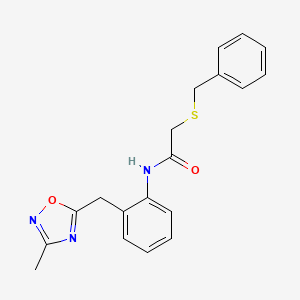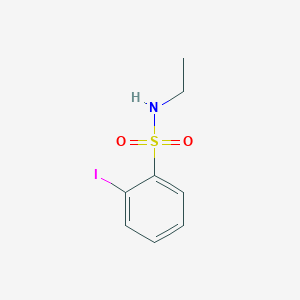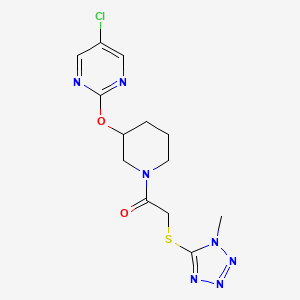
1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(4-isopropylphenoxy)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(4-isopropylphenoxy)ethan-1-one, also known as A-836,339, is a chemical compound that belongs to the class of synthetic cannabinoids. It has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and anxiety.
Aplicaciones Científicas De Investigación
Synthesis Techniques and Chemical Reactions
Synthetic Methodologies : Research on compounds structurally related to 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(4-isopropylphenoxy)ethan-1-one often focuses on innovative synthetic routes. For instance, Pippel et al. (2010) detailed the synthesis of a hydroxyproline-based H(3) receptor antagonist, emphasizing cost-effective and scalable methodologies, crucial for pharmaceutical applications (Pippel et al., 2010). Similarly, research into palladacycles and their in vitro cytotoxic activity against cancer cells showcases the therapeutic potential of structurally complex molecules (Spencer et al., 2009).
Catalysis and Cycloaddition Reactions : The study by Xiao et al. (2015) introduces a silver-catalyzed three-component reaction involving 2-alkynylbenzaldehydes, amines, and diazo compounds, leading to the formation of 3-benzazepines. This work highlights the utility of catalysis in constructing complex molecular architectures, which may include cyclic and heterocyclic structures akin to the compound of interest (Xiao et al., 2015).
Propiedades
IUPAC Name |
1-(4-cyclobutyl-1,4-diazepan-1-yl)-2-(4-propan-2-ylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-16(2)17-7-9-19(10-8-17)24-15-20(23)22-12-4-11-21(13-14-22)18-5-3-6-18/h7-10,16,18H,3-6,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHAIAODYFBVJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCCN(CC2)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-pentylcyclohexyl)phenyl]-4-morpholinecarboxamide](/img/structure/B2465368.png)



![1-(4-(4-chlorophenyl)piperazin-1-yl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2465374.png)




![3-(4-fluorobenzyl)-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2465383.png)


![N-[(4-chlorophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2465387.png)
